molecular formula C30H28N2O6S B11067588 Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11067588
M. Wt: 544.6 g/mol
InChI Key: ILTMJBHKAOVYKG-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and methoxy groups.

    Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 5-oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine. These compounds share structural similarities but differ in their specific functional groups and biological activities. DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6 g/mol

IUPAC Name

dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H28N2O6S/c1-36-19-13-11-17(12-14-19)20-16-21-24(27(33)23(20)29(34)37-2)25(22-10-7-15-39-22)26(30(35)38-3)28(31)32(21)18-8-5-4-6-9-18/h4-15,20,23,25H,16,31H2,1-3H3

InChI Key

ILTMJBHKAOVYKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=CC=C4)N)C(=O)OC)C5=CC=CS5)C(=O)C2C(=O)OC

Origin of Product

United States

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